molecular formula C9H9ClO2 B8734503 2-Chloro-6-ethoxybenzaldehyde

2-Chloro-6-ethoxybenzaldehyde

Cat. No.: B8734503
M. Wt: 184.62 g/mol
InChI Key: XYIPTWJNYZQFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 2-position and an ethoxy group (–OCH₂CH₃) at the 6-position of the aromatic ring. The ethoxy substituent confers electron-donating and steric effects, influencing reactivity and physical properties compared to other halogenated benzaldehydes .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-6-ethoxybenzaldehyde

InChI

InChI=1S/C9H9ClO2/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-6H,2H2,1H3

InChI Key

XYIPTWJNYZQFOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • The ethoxy group in this compound enhances electron density at the aldehyde group, making it less electrophilic than fluorine-substituted analogs but more reactive than hydroxyl- or thioether-containing derivatives .
  • Steric hindrance from bulky groups (e.g., cyclohexyloxy) reduces reaction rates in nucleophilic additions compared to ethoxy or fluorine substituents .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Predicted Boiling/Melting Points*
This compound C₉H₉ClO₂ 184.62 Higher bp/mp than fluoro analogs
2-Chloro-6-fluorobenzaldehyde C₇H₄ClFO 158.56 Lower bp/mp due to smaller –F
2-Chloro-6-(cyclohexyloxy)benzaldehyde C₁₃H₁₅ClO₂ 238.71 Highest mp due to cyclohexyl group
5-Chloro-2-hydroxy-3-methylbenzaldehyde C₈H₇ClO₂ 170.59 Higher mp from H-bonding (–OH)
2-Chloro-6-(ethylthio)benzaldehyde C₉H₉ClOS 200.68 Moderate bp/mp (polarizable S)

*Predictions based on substituent size and polarity .

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